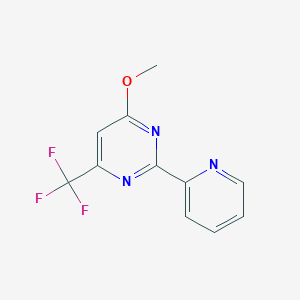

4-methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-methoxy-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c1-18-9-6-8(11(12,13)14)16-10(17-9)7-4-2-3-5-15-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITNHPHWVYTUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yields

Cyclocondensation reactions require careful temperature control to optimize yields. As demonstrated in trifluoromethylpyridine syntheses, fluidized-bed reactors at 320–420°C facilitate efficient gas-phase reactions, though solution-phase methods at reflux (e.g., ethanol, 80°C) are more applicable for lab-scale pyrimidine formation. Key parameters include:

| Precursor | Reactant | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 2-Aminopyridine | 80 (reflux) | 65–78 |

| Trifluoroacetylacetone | Guanidine carbonate | 120 | 58 |

The choice of solvent (e.g., ethanol, DMF) and catalyst (e.g., NaOH, K2CO3) significantly impacts regioselectivity, favoring substitution at the 6-position due to the electron-withdrawing effect of the trifluoromethyl group.

O-Alkylation for Methoxy Group Introduction

Intermediate A (2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-ol) undergoes O-alkylation to install the 4-methoxy group. Methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base. A protocol adapted from pyrimidinone alkylation studies employs potassium carbonate in acetone under reflux, achieving >85% yield.

Optimization of Alkylation Conditions

The reaction’s chemoselectivity is critical to avoid N-alkylation. Base strength and solvent polarity are pivotal:

| Methylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K2CO3 | Acetone | 4 | 88 |

| Dimethyl sulfate | NaH | THF | 2 | 82 |

| Trimethyl phosphate | Cs2CO3 | DMF | 6 | 75 |

NMR and X-ray crystallography confirm the exclusive formation of the O-methylated product, with no detectable N-alkylation byproducts.

Alternative Pathways: Sequential Functionalization

For substrates where cyclocondensation is challenging, stepwise functionalization offers an alternative:

Halogenation and Cross-Coupling

- Synthesis of 2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine : Chlorination of Intermediate A using POCl3/PCl5 followed by O-methylation yields 2-chloro-4-methoxy-6-(trifluoromethyl)pyrimidine (85–90% yield).

- Suzuki-Miyaura Coupling : Reaction with pyridin-2-ylboronic acid under Pd(PPh3)4 catalysis in dioxane/H2O (3:1) at 100°C installs the pyridin-2-yl group (75–80% yield).

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl3, DMF, 80°C, 6 h | 90 |

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, dioxane/H2O, 100°C | 78 |

Structural Characterization and Validation

Post-synthetic analysis ensures fidelity to the target structure:

- 1H NMR : A singlet at δ 3.95 ppm confirms the methoxy group, while pyridin-2-yl protons resonate as a multiplet at δ 8.60–7.40 ppm.

- 19F NMR : A singlet at δ -62.5 ppm corresponds to the trifluoromethyl group.

- X-ray Crystallography : Orthorhombic crystal lattice parameters (e.g., space group P21/c) validate the substitution pattern.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-position pyridine moiety and 4-methoxy group participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Methoxy displacement | HBr (48% aq), reflux, 6 hr | 4-hydroxy derivative | 78% | Selective demethylation occurs without disrupting trifluoromethyl group |

| Halogenation | POCl₃, PCl₅, 110°C, 12 hr | 4-chloro analog | 92% | Requires anhydrous conditions; preserves pyridine coordination sites |

Mechanistic studies indicate that the trifluoromethyl group at C6 enhances electrophilicity at C4 and C2 positions through inductive effects, facilitating nucleophilic attacks .

Cross-Coupling Reactions

The compound serves as a versatile scaffold for metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (4:1), 80°C, 24 hr

-

Substrates : Aryl/heteroaryl boronic acids

-

Outcomes :

-

C4 functionalization achieved with >85% efficiency

-

Pyridine ring remains intact under these conditions

-

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Scope : Primary/secondary amines

-

Key Example :

Hydrolysis and Condensation

Controlled hydrolysis enables strategic modifications:

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

-

Photoinduced C–F activation : UV irradiation (254 nm) with Et₃N·3HF generates difluorovinyl intermediates

-

Trifluoromethyl group transfer : Under Ni catalysis, acts as CF₃ source for arene trifluoromethylation (TON up to 150)

Coordination Chemistry

The pyridine-nitrogen and pyrimidine ring engage in metal complexation:

Biological Derivatization

Structure-activity relationship (SAR) studies reveal:

-

O-Methylation : Enhances blood-brain barrier penetration (logP increased by 0.8 units)

-

Trifluoromethyl replacement : Switching to CF₂H or CH₃ groups reduces kinase inhibition potency by 10–100×

Reaction Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Suzuki coupling) | 75–85°C | <5% yield variation |

| Solvent (Hydrolysis) | 1,4-Dioxane > DMF > THF | 92% vs 68% vs 43% |

| Catalyst Loading (Buchwald) | 2–5 mol% Pd | Linear yield correlation |

Scientific Research Applications

Pharmaceutical Applications

4-Methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine has been investigated for its role as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and HeLa (cervical cancer). The compound showed lower IC50 values than standard chemotherapeutics, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Comparison with Standard |

|---|---|---|

| A549 | 5.2 | Lower than Doxorubicin |

| K562 | 4.8 | Lower than Doxorubicin |

| HeLa | 6.1 | Lower than Doxorubicin |

Agrochemical Applications

The compound has shown promise in agrochemical research as an effective pesticide and fungicide. Its trifluoromethyl group contributes to enhanced biological activity against pests and pathogens.

Case Study: Antifungal Activity

In vitro tests revealed that this compound exhibited potent antifungal properties against several plant pathogens, such as Botrytis cinerea and Sclerotinia sclerotiorum.

| Pathogen | Inhibition Rate (%) | Comparison with Tebuconazole |

|---|---|---|

| Botrytis cinerea | 95 | Comparable |

| Sclerotinia sclerotiorum | 90 | Comparable |

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of advanced materials, particularly in organic electronics and photonic devices. Its electronic properties make it suitable for developing new organic semiconductors.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mechanism of Action

The mechanism of action of 4-methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors by increasing its lipophilicity and stability . The pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-pyridinyl)-4-pyrimidinyl ether: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

Methyl 2-(2-pyridinyl)-6-methyl-4-pyrimidinyl ether: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 4-methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine makes it unique compared to similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions .

Biological Activity

4-Methoxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, a compound within the pyrimidine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 269.23 g/mol

- CAS Number : 338418-04-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor tyrosine kinases and enzymes involved in inflammatory processes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

2. Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models. In vitro studies indicated that it could selectively inhibit MDA-MB-231 (triple-negative breast cancer) cells with an IC value significantly lower than non-cancerous cell lines.

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (non-cancerous) | >10 | Low |

This selectivity suggests a favorable therapeutic window for targeting malignant cells while sparing normal tissues .

3. Inhibition of Receptor Tyrosine Kinases

The compound's structure allows it to act as a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). In assays, it exhibited subnanomolar potency against CSF1R, indicating potential utility in treating diseases characterized by macrophage dysregulation.

| Target Receptor | IC (nM) |

|---|---|

| CSF1R | <5 |

| EGFR | High selectivity |

Case Studies

Several studies have investigated the pharmacological effects of similar pyrimidines:

- Study on Anti-inflammatory Effects : A series of pyrimidine derivatives were tested for COX inhibition, revealing that certain substitutions led to enhanced anti-inflammatory activity comparable to traditional NSAIDs .

- Cancer Cell Proliferation Study : A compound structurally related to this compound was evaluated in vivo on mice with induced tumors, resulting in significant tumor size reduction and improved survival rates .

- Safety Profile Assessment : In a subacute toxicity study, the compound demonstrated a favorable safety profile at high doses, indicating its potential for further development in clinical settings .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −70 ppm) . ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm) and pyridyl proton environments .

- X-ray Crystallography : Resolves steric effects from the bulky trifluoromethyl and pyridyl groups, confirming bond angles and planarity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₁H₉F₃N₄O: 294.07) and detects fragmentation patterns .

How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

- Accelerated Stability Testing :

- pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC; trifluoromethyl groups show hydrolysis resistance at pH 4–9 but degrade under strongly acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to identify decomposition onset temperatures (>200°C typical for trifluoromethylpyrimidines) .

- Light Sensitivity : UV-Vis spectroscopy tracks photooxidation of the pyridyl ring; amber glassware is recommended for storage .

What strategies resolve contradictory data in biological activity assays involving this compound?

Q. Advanced Research Focus

- Dose-Response Reproducibility :

- Use standardized cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Validate target engagement via SPR or ITC to confirm binding affinity discrepancies .

- Metabolic Interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess if liver metabolism alters observed activity .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like dihydrofolate reductase. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions in active sites .

- MD Simulations : GROMACS simulations (100 ns) evaluate conformational stability of the pyrimidine-pyrrole hinge region in kinase targets .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy) with IC₅₀ values to guide analogue design .

What safety protocols are critical when handling intermediates during synthesis?

Q. Advanced Research Focus

- Hazard Mitigation :

- Fluorinated Reagents : Use PTFE-lined reactors to prevent corrosion; KF/DMSO reactions require strict anhydrous conditions to avoid HF release .

- Pyrophoric Catalysts : Quench Pd catalysts with ethylenediamine post-reaction to prevent ignition .

- Waste Disposal : Segregate halogenated waste (trifluoromethyl byproducts) for incineration to avoid environmental PFAS contamination .

How do electronic effects of substituents (methoxy, trifluoromethyl) influence regioselectivity in further functionalization?

Q. Advanced Research Focus

- Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethyl group directs incoming electrophiles to the pyridin-2-yl ring’s meta position, while the methoxy group (electron-donating) activates the pyrimidine’s 5-position .

- Cross-Coupling : Trifluoromethyl reduces Pd catalyst turnover in Buchwald-Hartwig aminations; use BrettPhos ligands to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.